



LC-MS/MS protocol for Mead acid-d6 quantification

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Compound of Interest		
Compound Name:	Mead acid-d6	
Cat. No.:	B7943262	Get Quote

An LC-MS/MS-based stable isotope dilution method provides a highly sensitive and specific approach for the quantification of Mead acid, a key biomarker for essential fatty acid deficiency. This application note details a complete protocol for the analysis of Mead acid in human plasma, utilizing **Mead acid-d6** as an internal standard to ensure accuracy and precision.

Introduction

Mead acid (cis-5,8,11-eicosatrienoic acid) is an omega-9 polyunsaturated fatty acid. Under normal physiological conditions, its levels are typically low. However, in states of essential fatty acid deficiency (EFAD), the biosynthesis of Mead acid from oleic acid is upregulated, making it a reliable biomarker for this condition.[1][2][3] Accurate quantification of Mead acid is crucial for nutritional assessment and in clinical research, particularly for patients with intestinal malabsorption or those on long-term parenteral nutrition.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for bioanalysis due to its high sensitivity, specificity, and throughput.[5] This protocol employs a stable isotope-labeled internal standard, **Mead acid-d6**, which co-elutes with the endogenous analyte and compensates for variations in sample preparation and matrix effects, leading to robust and reliable quantification.

Principle

The method is based on the principle of stable isotope dilution. A known amount of the deuterated internal standard (**Mead acid-d6**) is added to the plasma samples before

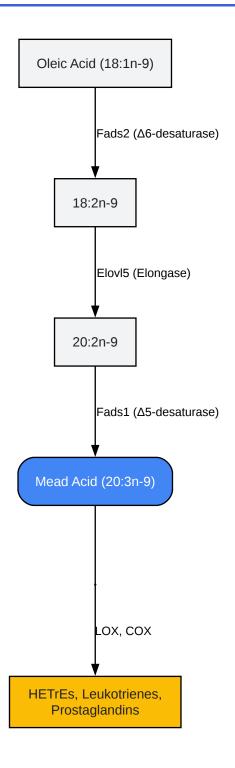


processing. The samples undergo protein precipitation and liquid-liquid extraction to isolate the fatty acids. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the endogenous Mead acid to the **Mead acid-d6** internal standard and comparing it against a calibration curve prepared with known concentrations of the non-labeled standard.

Mead Acid Biosynthesis and Metabolism

Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps catalyzed by the same enzymes responsible for metabolizing essential fatty acids like linoleic acid and α -linolenic acid. In EFAD, the reduced competition from omega-3 and omega-6 pathways allows for increased conversion of oleic acid to Mead acid. Once formed, Mead acid can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various inflammatory mediators.





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Caption: Biosynthetic pathway of Mead acid from oleic acid.

Experimental Protocol Materials and Reagents



- Mead Acid (≥98% purity), Cayman Chemical or equivalent.
- Mead Acid-d6 (≥98% purity), Cayman Chemical or equivalent.
- LC-MS Grade Methanol, Acetonitrile, and Water.
- Formic Acid (≥99%).
- Hexane (HPLC Grade).
- Human Plasma (K2-EDTA).
- 1.5 mL Polypropylene microcentrifuge tubes.
- · Calibrated pipettes and sterile tips.

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mead acid and
 Mead acid-d6 in methanol.
- Working Standard Solution (10 μg/mL): Dilute the Mead acid primary stock with methanol.
- Internal Standard (IS) Spiking Solution (1 μg/mL): Dilute the Mead acid-d6 primary stock with methanol.
- Calibration Curve Standards: Serially dilute the working standard solution with methanol to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following procedure is for the extraction of free fatty acids from plasma.

- Thawing: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
- Aliquoting: Pipette 100 μL of each sample into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 μ L of the 1 μ g/mL **Mead acid-d6** IS spiking solution to all tubes (except blank).

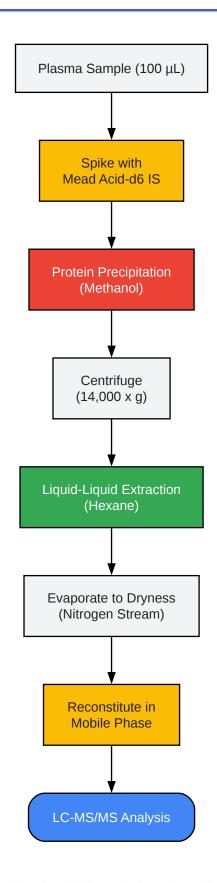
Methodological & Application





- Protein Precipitation: Add 300 μL of ice-cold methanol to each tube. Vortex vigorously for 30 seconds.
- Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
- Acidification & Extraction: Transfer the supernatant to a new tube. Add 50 μ L of 0.1% formic acid. Add 600 μ L of hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes to separate the layers.
- Collection: Carefully transfer the upper hexane layer to a clean 1.5 mL tube.
- Evaporation: Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitution: Reconstitute the dried extract in 100 μL of the initial mobile phase composition (e.g., 80:20 Methanol:Water). Vortex, and transfer to an autosampler vial for analysis.





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Caption: Experimental workflow for Mead acid quantification.



LC-MS/MS Conditions

The following tables summarize the instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters			
LC System	Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent		
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μm)		
Column Temperature	40°C		
Mobile Phase A	Water with 0.1% Formic Acid		
Mobile Phase B	Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid		
Flow Rate	0.4 mL/min		
Injection Volume	5 μL		
Gradient	80% B to 98% B over 5 min, hold for 2 min, return to initial		
Table 2: Mass Spectrometry Parameters			
MS System	Sciex 6500+, Waters Xevo TQ-S, or equivalent		
Ionization Mode	Electrospray Ionization (ESI), Negative		
Ion Source Temp.	450°C		
Capillary Voltage	-3.5 kV		
Collision Gas	Nitrogen		
Detection Mode	Multiple Reaction Monitoring (MRM)		

| Table 3: MRM Transitions and Parameters | |



Analyte	Precursor Ion (Q1) m/z	Product Ion (Q3) m/z	Dwell Time (ms)	Collision Energy (eV)
Mead Acid	305.5	261.5 (Loss of CO ₂)	50	-15

| Mead Acid-d6 | 311.5 | 267.5 (Loss of CO₂) | 50 | -15 |

Note: Collision energies should be optimized for the specific instrument used.

Data Analysis and Expected Performance

A calibration curve is constructed by plotting the peak area ratio of Mead acid to **Mead acid-d6** against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically used for fitting. The concentration of Mead acid in unknown samples is then calculated from this curve.

Table 4: Typical Method Performance Characteristics	
Parameter	Expected Value
Linear Range	1 - 1000 ng/mL
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	85 - 115%
Matrix Effect	Minimal due to IS
Recovery	> 80%

Conclusion



This application note provides a detailed and robust LC-MS/MS protocol for the quantitative analysis of Mead acid in human plasma using its deuterated stable isotope as an internal standard. The method is sensitive, specific, and suitable for high-throughput analysis in clinical and research settings, enabling accurate assessment of essential fatty acid status.

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